3,7-Dimethyloct-6-en-1-yn-3-ol
CAS No.: 29171-20-8
Cat. No.: VC1723812
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29171-20-8 |
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Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | 3,7-dimethyloct-6-en-1-yn-3-ol |
Standard InChI | InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3 |
Standard InChI Key | YWTIDNZYLFTNQQ-UHFFFAOYSA-N |
SMILES | CC(=CCCC(C)(C#C)O)C |
Canonical SMILES | CC(=CCCC(C)(C#C)O)C |
Introduction
Physical and Chemical Properties
3,7-Dimethyloct-6-en-1-yn-3-ol possesses a range of physical and chemical properties that make it valuable for various applications. The compound exists as a clear liquid at room temperature with specific physical parameters that define its behavior in different environments.
Basic Properties
The molecular formula of 3,7-dimethyloct-6-en-1-yn-3-ol is C₁₀H₁₆O with a molecular weight of 152.23300 g/mol . The compound has an exact mass of 152.12000, which is useful for analytical identification purposes . Its structure consists of a ten-carbon skeleton with two methyl groups, a terminal alkyne, an internal alkene, and a tertiary alcohol functional group.
Physical Parameters
Table 1 presents the key physical properties of 3,7-dimethyloct-6-en-1-yn-3-ol:
Physical Property | Value |
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Density | 0.904 g/cm³ |
Boiling Point | 228.6°C at 760 mmHg |
Flash Point | 167°C |
Index of Refraction | 1.477 |
Vapor Pressure | 0.0141 mmHg at 25°C |
LogP | 2.11700 |
Polar Surface Area (PSA) | 20.23000 |
These physical parameters indicate that 3,7-dimethyloct-6-en-1-yn-3-ol is a relatively high-boiling liquid with moderate lipophilicity as indicated by its LogP value . The compound's vapor pressure suggests limited volatility at room temperature, while its density is slightly lower than that of water. The relatively high boiling and flash points indicate thermal stability, which is advantageous for industrial applications requiring heating or distillation processes.
Nomenclature and Structure
3,7-Dimethyloct-6-en-1-yn-3-ol is known by several names in scientific literature and commercial contexts, reflecting its structural features and historical development.
Alternative Names
The compound is registered under CAS number 29171-20-8 and is identified by the IUPAC Standard InChIKey: YWTIDNZYLFTNQQ-UHFFFAOYSA-N . Common synonyms include:
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Dehydrolinalool
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3,7-Dimethyl-6-octen-1-yn-3-ol
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6-Octen-1-yn-3-ol, 3,7-dimethyl-
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2,7-Dimethyl-7-octen-5-yn-4-ol
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Linalool, dehydro-
The prefix "dehydro" in dehydrolinalool indicates the removal of hydrogen atoms from linalool, resulting in the formation of a triple bond. This nomenclature reflects the compound's synthetic relationship to the more common linalool.
Structural Features
The molecular structure of 3,7-dimethyloct-6-en-1-yn-3-ol contains several key features:
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A terminal alkyne group (-C≡CH) at position 1
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A tertiary alcohol group (-OH) at position 3
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Two methyl groups at positions 3 and 7
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An internal alkene (C=C) between positions 6 and 7
This unique combination of functional groups contributes to the compound's reactivity and applications. The tertiary alcohol group provides hydrogen bonding capability, while the unsaturated bonds (alkyne and alkene) offer sites for potential chemical modifications and contribute to its olfactory properties.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3,7-dimethyloct-6-en-1-yn-3-ol, with varying degrees of efficiency and complexity. The most common industrial approaches involve reactions with acetylene under specific conditions.
Ammonia-Acetylene Process
One established synthesis method involves the reaction of methylheptene with acetylene in the presence of ammonia and potassium hydroxide. The specific process involves:
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Mixing ammonia gas and acetylene in a cabinet with acetylene content of approximately 20-25%
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Compressing the gas mixture to 2.0-2.5 MPa
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Liquefying the mixture in a cooling tower
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Introducing a methylheptene solution containing potassium hydroxide into the reaction tower
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Maintaining reaction conditions at 35-40°C, 2.0-2.5 MPa for 2-3 hours
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Flash separation to remove excess acetylene and ammonia
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Distillation under reduced pressure to obtain high-purity dehydrolinalool
This process can achieve yields of 92-94% with a product purity exceeding 98% .
Sodium Methoxide Method
Another synthetic approach uses sodium methoxide as a catalyst in methanol. The process involves:
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Dissolution of sodium metal in anhydrous methanol under nitrogen protection
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Addition of acetone and cooling to below 0°C
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Slow introduction of acetylene while maintaining a temperature of 0-5°C
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Completion of the reaction when exothermic behavior ceases
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Neutralization with ammonium chloride
This method has been reported to achieve an impressive yield of 99.1% with 99.5% product purity . The high yield makes this approach particularly attractive for laboratory-scale synthesis and potential industrial applications.
Applications
3,7-Dimethyloct-6-en-1-yn-3-ol finds applications across multiple industries due to its unique chemical properties and sensory characteristics.
Fragrance and Flavor Industry
The compound serves as a key ingredient in perfumes and scented products, providing a pleasant floral aroma that enhances consumer appeal . Its structural similarity to linalool, a widely used fragrance component, makes it valuable for creating complex fragrance compositions. The compound can be used either directly or as a precursor in the synthesis of other fragrance molecules.
Food and Beverage Applications
In the food industry, 3,7-dimethyloct-6-en-1-yn-3-ol serves as a flavoring agent, contributing to flavor profiles particularly in products that aim for a natural taste . Its organoleptic properties add complexity to flavor compositions in beverages, confectionery, and other food products.
Chemical Synthesis
3,7-Dimethyloct-6-en-1-yn-3-ol serves as an important intermediate in organic synthesis. It can be used in the preparation of:
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Complex fragrance molecules
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Derivatives with enhanced properties
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Precursors for pharmaceutically active compounds
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Components for the synthesis of vitamin E and related compounds
The presence of multiple functional groups (alkyne, alkene, and alcohol) provides versatile reaction sites for further transformations, making it a valuable building block in synthetic chemistry.
Biological Activity
Recent research has revealed several biological activities associated with 3,7-dimethyloct-6-en-1-yn-3-ol, suggesting potential applications beyond its traditional use in fragrances.
Antimicrobial Properties
Studies have indicated that 3,7-dimethyloct-6-en-1-yn-3-ol possesses antimicrobial properties, making it valuable in cosmetic formulations and potentially in pharmaceutical applications. The compound's antimicrobial activity may contribute to preservative effects in personal care products .
Agricultural Applications
The compound shows promise in agricultural applications as a natural pesticide, offering an eco-friendly alternative to synthetic chemicals . This potential stems from its structural features that may interfere with certain biological processes in pest organisms while maintaining relative safety for humans and beneficial organisms.
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